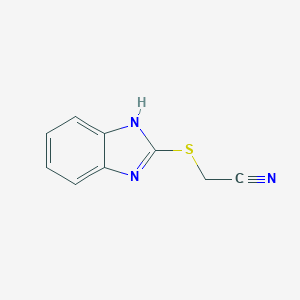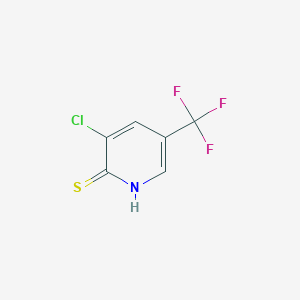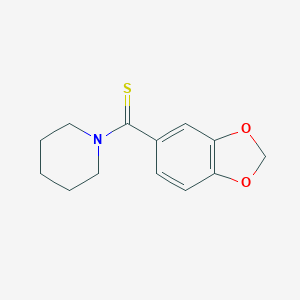
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that has gained popularity in recent years due to its stimulant effects. MDPV belongs to the class of cathinones, which are structurally similar to amphetamines and share similar pharmacological properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research by Belghiti et al. (2018) investigates derivatives of Piperine, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, for their potential as corrosion inhibitors on iron surfaces. Their study using Density Functional Theory (DFT) and Monte Carlo dynamics suggests these compounds could act as effective corrosion inhibitors, highlighting the significance of the 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione structure in this application (Belghiti et al., 2018).
Modulation of Glutamate Receptors
Stäubli et al. (1994) explored the effects of an experimental drug with a structure similar to 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione on glutamate receptors. Their research indicates that this compound can facilitate glutamatergic transmission in the brain, impacting the induction of long-term potentiation in the hippocampus of rats (Stäubli et al., 1994).
Anti-Fatigue Effects
A study by Fan et al. (2014) found that 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine enhances endurance capacity in mice, suggesting its potential as a therapeutic agent for fatigue. The compound was shown to influence energy storage and metabolism, along with boosting cellular antioxidant enzymes (Fan et al., 2014).
Piperdardine Isolation
Research by Araújo-Júnior et al. (1997) isolated a new piperidine alkaloid, piperdardine, from Piper tuberculatum. This compound includes a 1,3-benzodioxol-5-yl(piperidin-1-yl) structure, contributing to the understanding of the chemical diversity in piperidine alkaloids (Araújo-Júnior et al., 1997).
Insecticidal Properties
Siddiqui et al. (2004) identified compounds in Piper nigrum, including derivatives of 1,3-Benzodioxol-5-yl(piperidin-1-yl), which exhibited insecticidal properties against larvae of Aedes aegypti. This demonstrates the potential of such compounds in pest control applications (Siddiqui et al., 2004).
Inhibition of Nitric Oxide Formation
Wei et al. (2007) discovered that 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs are potent inhibitors of nitric oxide formation. This finding suggests therapeutic potential in conditions where nitric oxide modulation is beneficial (Wei et al., 2007).
Propiedades
Número CAS |
77129-70-5 |
|---|---|
Nombre del producto |
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione |
Fórmula molecular |
C13H15NO2S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl(piperidin-1-yl)methanethione |
InChI |
InChI=1S/C13H15NO2S/c17-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)16-9-15-11/h4-5,8H,1-3,6-7,9H2 |
Clave InChI |
GRKFQNCLGKIJKV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Otros números CAS |
77129-70-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
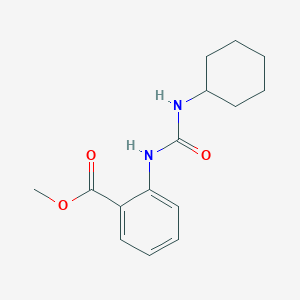


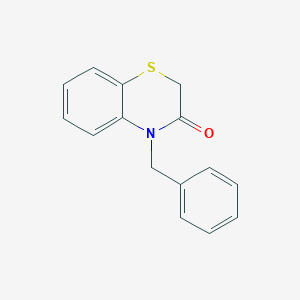
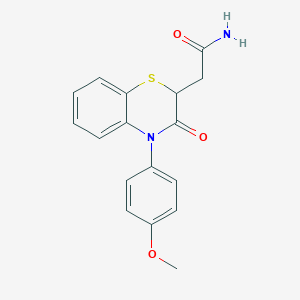

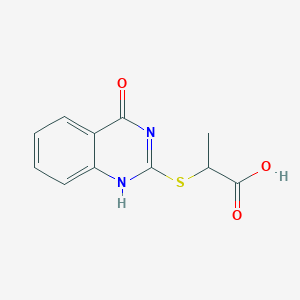
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
